molecular formula C27H37N5 B8103233 GPR4 antagonist 1

GPR4 antagonist 1

Numéro de catalogue B8103233
Poids moléculaire: 431.6 g/mol
Clé InChI: UAMIBPKKKLTAKG-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GPR4 antagonist 1 is a useful research compound. Its molecular formula is C27H37N5 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Treatment of Myocardial Infarction : GPR4, being a pH-sensing G protein-coupled receptor, is highly expressed in endothelial cells and activated in myocardial infarction due to decreased tissue pH. A study identified a potent and selective GPR4 antagonist (3b), derived from GPR4 antagonist 1, demonstrating effectiveness in a mouse myocardial infarction model (Fukuda et al., 2016).

  • Modulatory Effects on Nociception, Inflammation, and Angiogenesis : GPR4 functions as a proton sensor and plays a key role in acidosis associated with various inflammatory conditions. An orally active GPR4 antagonist (39c), developed from this compound, showed efficacy in animal models of angiogenesis, inflammation, and pain (Miltz et al., 2017).

  • Potential in Treating Intestinal Inflammation : GPR4 has emerged as a potential therapeutic target for intestinal inflammation. The GPR4 antagonist, NE-52-QQ57, has been assessed in a dextran sulfate sodium-induced acute colitis mouse model, indicating its protective effect against intestinal inflammation (Sanderlin et al., 2019).

  • Neuroprotective Effects in Parkinson’s Disease : In a study exploring the role of GPR4 in Parkinson’s disease, the GPR4 antagonist NE52-QQ57 was found to reduce dopaminergic neuronal loss in MPTP-treated mice, suggesting that GPR4 activation is involved in neuronal apoptosis and that its inhibition may represent a potential therapeutic target for Parkinson’s disease (Haque et al., 2021).

  • Role in CNS and Respiratory Sensitivity to CO2 : GPR4 is expressed in various neuronal populations and endothelium, affecting respiratory sensitivity to CO2. The antagonist NE 52-QQ57 was shown to blunt hypercapnic response to CO2, although this effect is absent under anesthesia (Hosford et al., 2018).

Propriétés

IUPAC Name

2-ethyl-5,7-dimethyl-3-[[4-[(E)-3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIBPKKKLTAKG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)/C=C/CN4CCN(CC4)C(C)C)N=C(C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GPR4 antagonist 1
Reactant of Route 2
Reactant of Route 2
GPR4 antagonist 1
Reactant of Route 3
GPR4 antagonist 1
Reactant of Route 4
GPR4 antagonist 1
Reactant of Route 5
GPR4 antagonist 1
Reactant of Route 6
GPR4 antagonist 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.